3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-5-12-11-10(7)8(6-13-11)2-3-9(14)15/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
IHELUIFNHAGSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct C–H Functionalization
Direct functionalization leverages transition metal catalysts to modify the pyrrolo[2,3-b]pyridine core without pre-activation. For example, palladium-catalyzed C–H arylation or alkylation has been employed to introduce substituents at the 3-position. However, regioselectivity remains a challenge due to competing reactivity at the 2- and 5-positions. Recent advances in ligand design, such as the use of bidentate phosphines, have improved yields to 60–75% for analogous systems.
Sequential Substitution via Halogen Intermediates
A more reliable strategy involves synthesizing halogenated intermediates, followed by cross-coupling reactions. For instance, bromination at the 3-position of 4-methyl-1H-pyrrolo[2,3-b]pyridine generates a reactive site for subsequent Suzuki-Miyaura or Negishi couplings. Source details the synthesis of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving >85% purity after column chromatography.
Stepwise Synthesis of 3-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid
Protection of the Pyrrolo[2,3-b]pyridine Nitrogen
Protecting the N1 nitrogen is critical to prevent undesired side reactions. Common protecting groups include:
Table 1: Comparison of Protecting Group Strategies
| Protecting Group | Reagent | Solvent | Yield (%) | Deprotection Method |
|---|---|---|---|---|
| SEM | SEM-Cl, NaH | THF | 92 | TBAF in THF |
| PMB | PMB-Br, NaH | DMF | 88 | TFA/CH₂Cl₂ (1:1) |
Deprotection and Final Isolation
Deprotection of the SEM group is achieved using tetrabutylammonium fluoride (TBAF) in THF, yielding the free pyrrolo[2,3-b]pyridine-propanoic acid conjugate. Final purification via reverse-phase HPLC (C18 column, MeCN/H₂O gradient) ensures >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Incorporating PdCl₂(dppf) as a catalyst in cross-coupling steps improves yields by 15–20% compared to traditional Pd(PPh₃)₄ systems. This ligand accelerates transmetalation and reduces homocoupling byproducts.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under gradient elution (5–95% MeCN over 9 minutes) reveals a single peak at 6.2 minutes, confirming the absence of regioisomers.
Applications and Derivatives
While the primary focus is on synthesis, this compound serves as a precursor for FGFR (fibroblast growth factor receptor) inhibitors. Structural analogs with modified propanoic acid chains exhibit IC₅₀ values <10 nM in 4T1 breast cancer cells .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 205.23 g/mol. Its structure features a pyrrolo[2,3-b]pyridine moiety, which is known for its biological activity and utility in drug development. The presence of the propanoic acid group enhances its solubility and reactivity, making it a versatile building block for further chemical modifications.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the propanoic acid moiety may enhance the interaction with microbial targets, potentially leading to improved efficacy in antimicrobial formulations .
Antitumor Potential
The antitumor activity of pyrrolo[2,3-b]pyridine derivatives has been documented in several studies. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation. The unique structural characteristics of 3-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid may contribute to its ability to modulate biological pathways associated with tumor growth .
Building Block for Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the formation of various substituted pyrrolo[2,3-b]pyridine derivatives through reactions such as cyclization and functional group transformations. This versatility is particularly useful in the development of new pharmaceuticals and agrochemicals .
Synthesis of Novel Derivatives
Recent studies have focused on synthesizing novel derivatives by modifying the propanoic acid group or substituting different functional groups on the pyrrolo ring. These derivatives are being explored for enhanced biological activities and improved pharmacokinetic profiles .
Polymer Chemistry
In materials science, compounds like this compound can be utilized as monomers or crosslinking agents in polymer synthesis. Their ability to form stable bonds can lead to the development of new materials with desirable mechanical properties and thermal stability .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Hublikar et al. (2018) | Antimicrobial | Demonstrated significant antibacterial activity against E. coli using pyrrole derivatives synthesized from related compounds. |
| Parrino et al. (2018) | Antitumor | Identified antitumor activity in pyrido-pyrrolizin analogs with structural similarities to this compound. |
| Raut et al. (2024) | Organic Synthesis | Developed novel derivatives through cyclization reactions showing potential for drug development applications. |
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid and its analogs:
Key Observations:
Substituent Position Effects: The 4-methyl and 2-methyl isomers (CAS 1033202-89-9 vs. 18502-18-6) share identical molecular formulas but differ in methyl placement. The unsubstituted analog (CAS 27663-72-5) lacks a methyl group, reducing steric hindrance and possibly enhancing solubility .
Functional Group Modifications: Amino acid derivatives (e.g., 63024-18-0, 129423-33-2) introduce amide or carbamate groups, enabling integration into peptides. These derivatives are critical for probing structure-activity relationships (SAR) in drug discovery . The Fmoc-protected analog (CAS 1219143-85-7) exemplifies a protective strategy for amine groups in synthesis, though its discontinuation suggests challenges in stability or scalability .
Extended Aromatic Systems :
- The phenyl-substituted analog (C₁₆H₁₄N₂O₂) introduces an additional aromatic ring , likely enhancing π-π stacking interactions in target binding but reducing aqueous solubility .
2-methyl) could modulate receptor affinity or selectivity .
Biological Activity
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological effects, particularly in relation to cancer therapy and receptor inhibition, supported by recent research findings and data.
The compound is recognized as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The abnormal activation of FGFR signaling pathways contributes to tumor progression, making FGFRs attractive targets for cancer therapy.
Inhibition of FGFRs
Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit strong inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, this compound has shown promising results:
Antitumor Activity
In vitro studies using mouse breast cancer cell lines (4T1) indicated that this compound significantly inhibits cell proliferation and induces apoptosis. The compound also reduces the migration and invasion capabilities of these cancer cells, suggesting its potential as an antitumor agent .
Study on Antiproliferative Effects
A comprehensive study evaluated the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited significant inhibition of cell proliferation in several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4h | 4T1 | 0.01 |
| 4h | MDA-MB-231 | 0.02 |
| 4h | MCF-7 | 0.03 |
This data underscores the efficacy of the compound in targeting multiple cancer types .
Mechanistic Insights
Further investigation into the mechanism revealed that treatment with the compound resulted in decreased expression levels of matrix metalloproteinase-9 (MMP9), which is associated with tumor invasion and metastasis. Concurrently, an increase in tissue inhibitor of metalloproteinases-2 (TIMP2) was observed, suggesting a dual role in inhibiting tumor progression .
Q & A
Q. What are the standard synthetic routes for 3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid?
The synthesis typically involves multi-step protocols, including:
- Palladium-catalyzed cross-coupling reactions to introduce the pyrrolo[2,3-b]pyridine core (e.g., Suzuki-Miyaura coupling) .
- Functional group transformations , such as carboxylation or ester hydrolysis, to install the propanoic acid moiety. Example: Hydrolysis of ethyl esters under basic conditions (NaOH/EtOH) followed by acidification .
- Purification methods : Recrystallization (e.g., methanol/water mixtures) or chromatography (silica gel, eluting with CH₂Cl₂/MeOH) .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, H NMR signals for the pyrrolo[2,3-b]pyridine protons typically appear at δ 8.6–7.5 ppm .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] at m/z 311.1 for related analogs) .
- HPLC purity analysis : Reversed-phase C18 columns with UV detection (e.g., 97.34% purity reported in DMSO-d₆) .
Q. What safety precautions are recommended during handling?
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- First aid : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) often enhance reaction rates but may require post-reaction NaOH washes to remove residues .
- Temperature control : Reflux conditions (e.g., xylene at 140°C) for 24–30 hours improve cyclization in heterocycle formation .
Q. What strategies address low solubility in biological assays?
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve lipophilicity .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- pH adjustment : Buffer solutions (pH 7.4) to maintain ionization balance and prevent precipitation .
Q. How to resolve contradictions in reported biological activity data?
- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., radioligand displacement) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
- Dose-response curves : Ensure linearity across concentrations (e.g., 1 nM–10 µM) to identify off-target effects .
Q. What computational tools aid in structure-activity relationship (SAR) studies?
- Molecular docking : Software like AutoDock Vina to predict binding modes to kinase targets (e.g., JAK2 or EGFR) .
- QSAR models : Use descriptors (logP, polar surface area) to correlate structural features with IC₅₀ values .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
